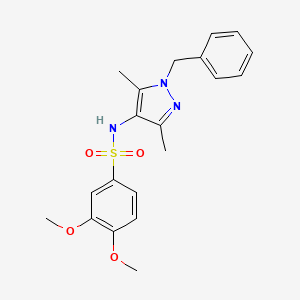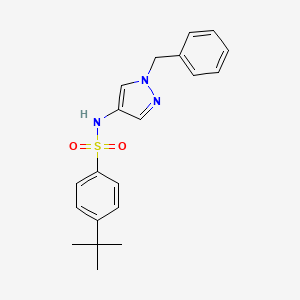![molecular formula C19H24N2O2S B7518165 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Wirkmechanismus
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide exerts its pharmacological effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By blocking BTK, 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes and proteins involved in cell signaling, apoptosis, and immune responses. It can also affect the levels of cytokines and chemokines, which play important roles in inflammation and immune regulation.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for BTK inhibition. It can be easily synthesized and purified, and it has a favorable pharmacokinetic profile. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide. One direction is to explore its potential applications in other diseases, such as viral infections, inflammatory bowel disease, and multiple sclerosis. Another direction is to investigate its combination therapy with other drugs, such as immune checkpoint inhibitors and chemotherapy agents. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide, as well as its optimal dosing and administration regimens.
Synthesemethoden
The synthesis of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-(piperidin-1-ylmethyl)aniline, followed by the addition of an amine to the resulting intermediate. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has shown efficacy in inhibiting the proliferation and survival of cancer cells, as well as reducing inflammation and autoimmunity in various animal models.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-5-11-19(12-6-16)24(22,23)20-18-9-7-17(8-10-18)15-21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZJANPLFZNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)


![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)


![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)

![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)


